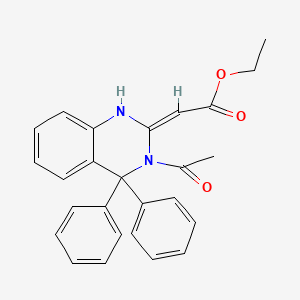
ethyl (2Z)-(3-acetyl-4,4-diphenyl-3,4-dihydroquinazolin-2(1H)-ylidene)ethanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 2-[(2Z)-3-ACETYL-4,4-DIPHENYL-1,2,3,4-TETRAHYDROQUINAZOLIN-2-YLIDENE]ACETATE is a complex organic compound that belongs to the class of quinazoline derivatives. Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a tetrahydroquinazoline core with acetyl and diphenyl substituents, making it a unique and potentially valuable molecule in various fields of research.
Preparation Methods
The synthesis of ETHYL 2-[(2Z)-3-ACETYL-4,4-DIPHENYL-1,2,3,4-TETRAHYDROQUINAZOLIN-2-YLIDENE]ACETATE typically involves multi-step organic reactions. One common synthetic route includes the condensation of an appropriate aldehyde with a substituted aniline to form a Schiff base, followed by cyclization and acetylation reactions. The reaction conditions often require the use of catalysts, such as acids or bases, and solvents like ethanol or dichloromethane. Industrial production methods may involve optimization of these steps to increase yield and purity, utilizing large-scale reactors and continuous flow processes.
Chemical Reactions Analysis
ETHYL 2-[(2Z)-3-ACETYL-4,4-DIPHENYL-1,2,3,4-TETRAHYDROQUINAZOLIN-2-YLIDENE]ACETATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinazoline derivatives with different oxidation states.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinazoline derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where substituents on the quinazoline ring are replaced by other functional groups. Common reagents include halogens, alkylating agents, and nucleophiles like amines or thiols.
Scientific Research Applications
ETHYL 2-[(2Z)-3-ACETYL-4,4-DIPHENYL-1,2,3,4-TETRAHYDROQUINAZOLIN-2-YLIDENE]ACETATE has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of ETHYL 2-[(2Z)-3-ACETYL-4,4-DIPHENYL-1,2,3,4-TETRAHYDROQUINAZOLIN-2-YLIDENE]ACETATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, thereby affecting cell signaling pathways involved in proliferation, apoptosis, or inflammation.
Comparison with Similar Compounds
ETHYL 2-[(2Z)-3-ACETYL-4,4-DIPHENYL-1,2,3,4-TETRAHYDROQUINAZOLIN-2-YLIDENE]ACETATE can be compared with other quinazoline derivatives, such as:
4,4-Diphenyl-1,2,3,4-tetrahydroquinazoline: Lacks the acetyl and ethyl acetate substituents, which may result in different biological activities and chemical properties.
3-Acetyl-4,4-diphenylquinazoline:
Ethyl 2-quinazolinecarboxylate: Contains a carboxylate group instead of the acetyl group, which can influence its solubility and interaction with biological targets.
The uniqueness of ETHYL 2-[(2Z)-3-ACETYL-4,4-DIPHENYL-1,2,3,4-TETRAHYDROQUINAZOLIN-2-YLIDENE]ACETATE lies in its specific combination of functional groups and the resulting chemical and biological properties, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C26H24N2O3 |
|---|---|
Molecular Weight |
412.5 g/mol |
IUPAC Name |
ethyl (2Z)-2-(3-acetyl-4,4-diphenyl-1H-quinazolin-2-ylidene)acetate |
InChI |
InChI=1S/C26H24N2O3/c1-3-31-25(30)18-24-27-23-17-11-10-16-22(23)26(28(24)19(2)29,20-12-6-4-7-13-20)21-14-8-5-9-15-21/h4-18,27H,3H2,1-2H3/b24-18- |
InChI Key |
LTNWYGSHZBVZFC-MOHJPFBDSA-N |
Isomeric SMILES |
CCOC(=O)/C=C\1/NC2=CC=CC=C2C(N1C(=O)C)(C3=CC=CC=C3)C4=CC=CC=C4 |
Canonical SMILES |
CCOC(=O)C=C1NC2=CC=CC=C2C(N1C(=O)C)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















